

# The Physiological Roles of Diacylglycerol Acyltransferase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | Dgaca   |           |  |  |
| Cat. No.:            | B150450 | Get Quote |  |  |

Authored for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Diacylglycerol acyltransferase (DGAT) represents a critical enzymatic node in lipid metabolism, catalyzing the terminal and committed step in triglyceride (TG) synthesis. This technical guide provides a comprehensive overview of the physiological functions of the two primary DGAT isoforms, DGAT1 and DGAT2. It delves into their distinct and overlapping roles in metabolic health and disease, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research and therapeutic development in this area.

## Introduction: The Gatekeepers of Triglyceride Synthesis

Diacylglycerol acyltransferases (EC 2.3.1.20) are integral membrane enzymes that catalyze the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TG).[1] This reaction is fundamental to energy storage in the form of neutral lipids.[2] In mammals, two distinct DGAT enzymes, DGAT1 and DGAT2, have been identified.[3] Despite catalyzing the same biochemical reaction, they are encoded by different genes, share no sequence homology, and possess unique physiological functions.[3] Understanding the nuanced roles of



DGAT1 and DGAT2 is paramount for developing targeted therapies for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4]

## Core Physiological Functions and Isoform Specificity

DGAT1 and DGAT2 exhibit distinct tissue distribution, subcellular localization, and substrate specificities, which underpin their non-redundant roles in lipid homeostasis.

#### **Tissue Distribution**

DGAT1 is ubiquitously expressed, with the highest levels found in the small intestine, adipose tissue, and mammary glands during lactation.[5] In contrast, DGAT2 is predominantly expressed in the liver and adipose tissue.[6]

#### **Subcellular Localization**

Both DGAT1 and DGAT2 are primarily located in the endoplasmic reticulum (ER).[7] However, DGAT2 has also been found on the surface of lipid droplets and in mitochondria-associated membranes, suggesting a role in channeling newly synthesized TGs for storage.[8]

## Catalytic Activity and Substrate Preference

While both enzymes utilize DAG and fatty acyl-CoAs, they exhibit different kinetic properties and substrate preferences. DGAT2 is generally considered to have a higher affinity for its substrates, making it more active at lower substrate concentrations, such as those derived from de novo lipogenesis.[9] Conversely, DGAT1 appears to be more active at higher substrate concentrations, for instance, during the absorption of dietary fats.[9]

## **Quantitative Analysis of DGAT Function**

The physiological importance of DGAT1 and DGAT2 is underscored by quantitative data from various experimental models, including enzyme kinetics, knockout mouse studies, and clinical trials of DGAT inhibitors.

## Table 1: Comparative Enzyme Kinetics of DGAT1 and DGAT2



| Parameter   | DGAT1                                                    | DGAT2                                                    | Substrate(s<br>)    | Source<br>System                     | Reference |
|-------------|----------------------------------------------------------|----------------------------------------------------------|---------------------|--------------------------------------|-----------|
| Km          | Higher                                                   | Lower                                                    | Fatty Acyl-<br>CoAs | Overexpress<br>ed in insect<br>cells | [9]       |
| Apparent Km | 15 - 40 μΜ                                               | -                                                        | Acyl<br>acceptors   | -                                    | [9]       |
| Vmax        | Similar to DGAT2 in mid-range oleoyl-CoA concentration s | Similar to DGAT1 in mid-range oleoyl-CoA concentration s | Oleoyl-CoA          | Overexpress<br>ed in insect<br>cells | [9]       |

**Table 2: Phenotypic Characteristics of DGAT Knockout Mice** 

| Phenotype            | DGAT1 Knockout<br>(Dgat1-/-) | DGAT2 Knockout<br>(Dgat2-/-) | Reference |
|----------------------|------------------------------|------------------------------|-----------|
| Viability            | Viable and fertile           | Die shortly after birth      | [3],[7]   |
| Adipose Mass         | ~50% reduction               | Severely lipopenic           | [10],[7]  |
| Diet-Induced Obesity | Resistant                    | Not applicable               | [3]       |
| Insulin Sensitivity  | Improved                     | Not applicable               | [6]       |
| Triglyceride Levels  | Normal to slightly reduced   | Markedly reduced             | [3]       |
| Lactation            | Inability to lactate         | Not applicable               | [3]       |
| Skin Barrier         | Normal                       | Impaired                     | [7]       |

## **Table 3: Quantitative Outcomes of DGAT Inhibitor Clinical Trials**



| Inhibitor<br>(Target)  | Study<br>Population                     | Key<br>Quantitative<br>Finding                                 | Adverse<br>Effects                         | Reference |
|------------------------|-----------------------------------------|----------------------------------------------------------------|--------------------------------------------|-----------|
| Pradigastat<br>(DGAT1) | Adults with<br>MASLD                    | Reduced liver fat<br>content at 24<br>weeks vs.<br>placebo.    | Diarrhea in >50% of patients.              | [11]      |
| AZD7687<br>(DGAT1)     | Overweight/obes<br>e men                | >75% decrease<br>in incremental<br>TAG AUC at<br>doses ≥5 mg.  | Dose-dependent nausea, vomiting, diarrhea. | [12]      |
| Ervogastat<br>(DGAT2)  | Healthy adults<br>and MASLD<br>patients | Dose-dependent reduction in liver fat and serum triglycerides. | Well-tolerated in a 14-day study.          | [13]      |
| T-863 (DGAT1)          | Diet-induced<br>obese mice              | Significant reduction in serum and liver triglycerides.        | Not reported in the study.                 | [4]       |

## **Role in Metabolic Diseases**

The differential functions of DGAT1 and DGAT2 have significant implications for the pathophysiology of metabolic diseases.

- Obesity: DGAT1 deficiency in mice leads to resistance to diet-induced obesity, primarily due
  to increased energy expenditure.[14] In contrast, the increased expression of DGAT2 in
  adipose tissue is associated with obesity.[10]
- Type 2 Diabetes: Inhibition of DGAT1 can improve insulin sensitivity.[6] The accumulation of DAG, a substrate for DGAT, has been implicated in insulin resistance, and the conversion of DAG to TG by DGAT can be a protective mechanism against lipotoxicity.[6]



Non-alcoholic Fatty Liver Disease (NAFLD): Hepatic DGAT2 expression is strongly
correlated with liver fat content.[15] DGAT2 is crucial for hepatic de novo lipogenesis and the
secretion of very-low-density lipoproteins (VLDL).[15]

## **Signaling Pathways and Regulation**

The expression and activity of DGAT enzymes are tightly regulated by hormonal and nutritional signals.

## **Hormonal Regulation**

Insulin and glucose play a significant role in regulating DGAT expression. In adipocytes, glucose stimulates the expression of both DGAT1 and DGAT2, while insulin specifically upregulates DGAT2.[10] Leptin, an adipokine that regulates energy balance, appears to suppress DGAT2 expression.[10]

## **Transcriptional Regulation**

During adipogenesis, the expression of both DGAT1 and DGAT2 is markedly increased, likely under the control of key transcription factors such as C/EBP $\alpha$  and PPARy.[10] In hepatocytes, the MEK-ERK signaling pathway has been shown to regulate the mRNA levels of both DGAT isoforms.[9]





Click to download full resolution via product page

**Caption:** Regulation of DGAT1 and DGAT2 expression.

## **Interaction with Insulin Signaling**

The insulin signaling pathway is a master regulator of glucose and lipid metabolism. Insulin promotes the storage of glucose as glycogen and lipids. In fat cells, insulin signaling leads to the uptake of glucose, which can then be used for the synthesis of the glycerol backbone of triglycerides. Insulin also promotes lipogenesis, a process in which DGAT enzymes play a terminal role.



Click to download full resolution via product page

**Caption:** Insulin signaling pathway and its link to DGAT-mediated triglyceride synthesis.

## Experimental Protocols In Vitro DGAT Activity Assay

This protocol is adapted from methods described for measuring DGAT activity in cell or tissue extracts using a radiolabeled substrate.

#### Materials:

- Cell or tissue homogenates (microsomal fraction)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM MgCl2)
- [14C]-labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA)
- 1,2-Diacylglycerol (DAG)



- Bovine serum albumin (BSA), fatty acid-free
- Chloroform/methanol (2:1, v/v)
- Thin-layer chromatography (TLC) plates (silica gel G)
- TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
- Scintillation counter and scintillation fluid

#### Procedure:

- Prepare the reaction mixture in a microcentrifuge tube on ice. To the assay buffer, add DAG (solubilized in a small amount of ethanol or acetone), BSA, and the microsomal protein.
- Initiate the reaction by adding the [14C]-labeled fatty acyl-CoA.
- Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes). The reaction should be within the linear range for time and protein concentration.
- Stop the reaction by adding 1.5 ml of chloroform/methanol (2:1).
- Add 0.5 ml of water and vortex thoroughly to extract the lipids.
- Centrifuge at low speed to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.
- Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
- Visualize the lipid spots (e.g., using iodine vapor or by comparison with standards).
- Scrape the silica gel corresponding to the triglyceride spot into a scintillation vial.
- Add scintillation fluid and quantify the radioactivity using a scintillation counter.



• Calculate the DGAT activity as pmol or nmol of fatty acyl-CoA incorporated into TG per minute per mg of protein.





Click to download full resolution via product page

Caption: Experimental workflow for the in vitro DGAT activity assay.

## Cellular Fatty Acid Uptake and Oxidation in Myotubes

This protocol outlines a method to measure the uptake and oxidation of fatty acids in cultured myotubes.[16][17]

#### Materials:

- Differentiated myotubes in culture plates
- Serum-free culture medium
- [14C]-labeled fatty acid (e.g., [14C]oleic acid) complexed to BSA
- Scintillation counter
- CO2 trapping apparatus (for oxidation measurement)
- Perchloric acid (PCA)

#### Fatty Acid Uptake:

- Wash the myotubes with serum-free medium.
- Incubate the cells with serum-free medium containing [14C]-labeled fatty acid-BSA complex for various time points.
- At each time point, wash the cells extensively with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids.
- Lyse the cells in a suitable lysis buffer.
- Measure the radioactivity in the cell lysate using a scintillation counter to determine the amount of fatty acid taken up by the cells.

#### Fatty Acid Oxidation:



- Incubate the myotubes with [14C]-labeled fatty acid as described for the uptake assay, but in a sealed flask equipped with a CO2 trap (e.g., a filter paper soaked in NaOH or a similar base).
- After incubation, inject perchloric acid into the medium to stop the reaction and release dissolved CO2.
- Continue incubation for a period to allow for complete trapping of the released 14CO2.
- Remove the CO2 trap and measure the radioactivity by scintillation counting. This represents
  the complete oxidation of the fatty acid to CO2.
- The acidified medium can be centrifuged, and the supernatant can be counted to measure acid-soluble metabolites, which represent incomplete β-oxidation products.

## **Cellular Lipid Extraction (Bligh and Dyer Method)**

This is a standard protocol for the extraction of total lipids from cultured cells.[18]

#### Materials:

- Cultured cells
- Phosphate-buffered saline (PBS)
- Methanol
- Chloroform
- 0.9% NaCl solution

#### Procedure:

- Harvest the cells and wash them with PBS.
- Add methanol and chloroform to the cell pellet in a glass tube to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v), accounting for the water in the cell pellet.
- Vortex the mixture vigorously to form a single phase.



- Add additional chloroform and 0.9% NaCl to break the single phase into two phases, achieving a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
- Vortex again and centrifuge to separate the phases.
- The lower chloroform phase contains the lipids. Carefully aspirate and transfer this phase to a new glass tube.
- The lipid extract can then be dried and used for downstream analysis such as TLC or mass spectrometry.

### **Conclusion and Future Directions**

The diacylglycerol acyltransferases, DGAT1 and DGAT2, are central players in lipid metabolism with distinct and non-redundant physiological functions. While DGAT2 appears to be the primary enzyme for de novo triglyceride synthesis and hepatic lipid storage, DGAT1 is crucial for dietary fat absorption and may play a protective role against lipotoxicity under conditions of lipid oversupply. The development of isoform-specific DGAT inhibitors holds therapeutic promise for a range of metabolic diseases. However, the clinical utility of DGAT1 inhibitors has been hampered by gastrointestinal side effects, highlighting the need for a deeper understanding of the tissue-specific roles of these enzymes. Future research should focus on elucidating the precise mechanisms that govern the differential functions of DGAT1 and DGAT2, including their protein-protein interactions and their roles in specific subcellular compartments. Such knowledge will be instrumental in designing more effective and better-tolerated therapeutic strategies targeting triglyceride metabolism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]

### Foundational & Exploratory





- 3. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA: Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Kinetics [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. savemyexams.com [savemyexams.com]
- 9. DGAT enzymes and triacylglycerol biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 15. gwasstories.com [gwasstories.com]
- 16. Higher lipid turnover and oxidation in cultured human myotubes from athletic versus sedentary young male subjects PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty Acid Incubation of Myotubes From Humans With Type 2 Diabetes Leads to Enhanced Release of β-Oxidation Products Because of Impaired Fatty Acid Oxidation: Effects of Tetradecylthioacetic Acid and Eicosapentaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtozbiolabs.com]
- To cite this document: BenchChem. [The Physiological Roles of Diacylglycerol Acyltransferase: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150450#physiological-functions-of-diacylglycerol-acyltransferase]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com